3-Chloro-5-vinylpyridine

Descripción

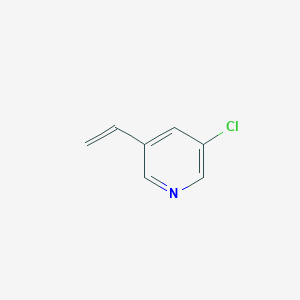

3-Chloro-5-vinylpyridine is a pyridine derivative featuring a chlorine atom at position 3 and a vinyl group (-CH=CH₂) at position 5. The chlorine substituent is electron-withdrawing, enhancing the electrophilicity of the pyridine ring, while the vinyl group offers opportunities for polymerization or further functionalization via addition reactions.

Propiedades

Fórmula molecular |

C7H6ClN |

|---|---|

Peso molecular |

139.58 g/mol |

Nombre IUPAC |

3-chloro-5-ethenylpyridine |

InChI |

InChI=1S/C7H6ClN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2 |

Clave InChI |

PUFDANZJXBEJAP-UHFFFAOYSA-N |

SMILES canónico |

C=CC1=CC(=CN=C1)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Electronic Differences

The reactivity and applications of pyridine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:

3-Methyl-5-vinylpyridine (CAS: 51961-51-4)

- Substituents : Methyl (-CH₃) at position 3, vinyl (-CH=CH₂) at position 5.

- Key Differences : The methyl group is electron-donating, reducing ring electrophilicity compared to the chloro analog. This increases the compound’s volatility and may limit its stability in electrophilic reactions.

- Applications: Potential monomer for polymers, though less reactive than 3-Chloro-5-vinylpyridine due to the absence of electron-withdrawing groups .

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

- Substituents : Chloro (-Cl) at position 3, trifluoromethyl (-CF₃) at position 5, and a methyl ester (-COOCH₃) at position 2.

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, enhancing stability and resistance to oxidation. The ester group enables use as a synthetic intermediate.

- Applications : Widely used in medicinal chemistry and agrochemical research due to its stability and functional versatility .

2-Chloro-5-cyanopyridine (CAS: 33252-28-7)

- Substituents: Chloro (-Cl) at position 2, cyano (-CN) at position 5.

- Key Differences: The cyano group increases electrophilicity, making the compound reactive in nucleophilic substitutions (e.g., Suzuki couplings).

- Applications : Intermediate in pharmaceutical synthesis, particularly for antimalarial and antiviral agents .

5-Amino-2-chloropyridine (CAS: 5350-93-6)

- Substituents: Amino (-NH₂) at position 5, chloro (-Cl) at position 2.

- Key Differences: The amino group is electron-donating, increasing the basicity of the pyridine nitrogen. This enhances hydrogen-bonding capability, making it valuable in drug design.

- Applications : Building block for antibiotics and kinase inhibitors .

2-Amino-3-chloro-5-nitropyridine

- Substituents: Amino (-NH₂) at position 2, chloro (-Cl) at position 3, nitro (-NO₂) at position 5.

- Key Differences: The nitro group is a strong electron-withdrawing substituent, creating a highly electrophilic ring.

- Applications : Intermediate in explosives and pigments .

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.